molecular formula C4H3Cl2NO2S2 B1365296 2-Chloro-4-methylthiazole-5-sulfonyl chloride CAS No. 292138-59-1

2-Chloro-4-methylthiazole-5-sulfonyl chloride

Cat. No.: B1365296
CAS No.: 292138-59-1
M. Wt: 232.1 g/mol
InChI Key: IBMLFZUEKAQELM-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-sulfonyl chloride is a useful research compound. Its molecular formula is C4H3Cl2NO2S2 and its molecular weight is 232.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Biologically Active Heterocycles

2-Chloro-4-methylthiazole-5-sulfonyl chloride is used in the synthesis of important biologically active heterocycles. For instance, the reaction of certain precursors with acid chlorides yields 1,2,4-triazole derivatives, which are known to possess antimicrobial activity and can be used as surface-active agents (El-Sayed, 2006).

Development of Sulfonamides

This compound is also involved in reactions leading to the formation of sulfonamides. Such reactions have been explored with various compounds like thiophenesulfonyl chloride, producing sulfonamides with potential applications in pharmaceuticals and other fields (Obafemi, 1982).

Role in Solid-Phase Synthesis

In the realm of solid-phase organic synthesis, polymer-supported sulfonyl chloride, similar in structure to this compound, has been utilized. This approach is significant for the preparation of compounds like 3,5-disubstituted 1,3-oxazolidin-2-ones, which have broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Isoxazole Derivatives

The structure of this compound assists in the synthesis of isoxazole derivatives. These compounds are valuable in constructing bioactive compounds, potentially used in pharmaceutical research (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

Generation of Sulfonamides and Other Derivatives

Moreover, reactions involving chlorosulfonic acid, a relative of this compound, result in a variety of sulfonamides and related derivatives. Such compounds have implications in material science and medicinal chemistry (Cremlyn, Saunders, & Graham, 1994).

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methylthiazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with amino groups in proteins, leading to the formation of sulfonamide bonds . These interactions can alter the activity and function of the target biomolecules, making it a valuable tool in biochemical studies.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The sulfonylation of key proteins can lead to changes in their activity, thereby affecting downstream cellular processes. For example, the modification of signaling proteins can alter signal transduction pathways, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites, such as amino groups in proteins, leading to the formation of stable sulfonamide bonds . This covalent modification can inhibit or activate enzymes, alter protein-protein interactions, and affect gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its reactivity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including alterations in protein function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may selectively modify specific proteins, leading to subtle changes in cellular function . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further modify biomolecules . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, the presence of cofactors can influence the reactivity and specificity of this compound in biochemical reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of this compound can influence its activity and the extent of its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to particular compartments or organelles within the cell, where it exerts its effects on local biomolecules . For example, the presence of targeting signals in proteins can direct this compound to the nucleus, mitochondria, or other organelles, affecting the function and activity of proteins in these locations.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMLFZUEKAQELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477436
Record name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292138-59-1
Record name 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methylthiazole-5-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Chloro-4-methyl-thiazole (33 g, 180 mmol) was added dropwise to a solution of thionyl chloride (32.7 mL, 451 mmol) and chlorosulfonic acid (60.2 mL, 902 mmol). The reaction mixture was stirred for 48 h at 120° C., cooled then poured onto ice-water and extracted 3 times with CH2Cl2, dried over Na2SO4, filtered, and concentrated to give a crude liquid. The product was isolated by simple distillation (17 mbar at 85-95° C.) to give 2-Chloro-4-methyl-thiazole-5-sulfonyl chloride (17.85 g, 43%) as a light-yellow liquid. MS (ISP) 233.0[(M+H)+].
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
32.7 mL
Type
reactant
Reaction Step One
Quantity
60.2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

150 g (1.12 mol) of 2-chloro-4-methyl-1,3-thiazole are added dropwise at room temperature to a solution of 331 g (2.81 mmol) of thionyl chloride in 653 g (5.61 mmol) of chlorosulfonic acid. The solution is heated to reflux for 48 h. The mixture is then added to 3 l of ice-water and extracted with 4×400 ml of dichloromethane. The combined organic phases are washed with 2.5 l of water, dried over sodium sulfate and concentrated. Distillation of the crude product results in 233.7 g of product in the form of an oil. (Boiling point 87-96° C., 0.7 mbar, GC 98.1%, yield 89.6%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
331 g
Type
reactant
Reaction Step One
Quantity
653 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two
Yield
89.6%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylthiazole-5-sulfonyl chloride
Reactant of Route 2
2-Chloro-4-methylthiazole-5-sulfonyl chloride
Reactant of Route 3
2-Chloro-4-methylthiazole-5-sulfonyl chloride

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